Methyl 4-oxo-6-phenylhex-5-ynoate
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Overview
Description
Methyl 4-oxo-6-phenylhex-5-ynoate is an organic compound with the molecular formula C13H12O3 It is characterized by the presence of a phenyl group, a keto group, and an alkyne group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-6-phenylhex-5-ynoate typically involves the reaction of phenylacetylene with methyl acetoacetate under specific conditions The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-6-phenylhex-5-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol or reduce the alkyne to an alkene.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols or alkenes.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 4-oxo-6-phenylhex-5-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-6-phenylhex-5-ynoate involves its interaction with specific molecular targets. The compound’s reactivity is influenced by the presence of the keto and alkyne groups, which can participate in various chemical reactions. The phenyl group also contributes to the compound’s overall reactivity and potential interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate
- 5-Hexynoic acid, 4-oxo-6-phenyl-, methyl ester
Uniqueness
Methyl 4-oxo-6-phenylhex-5-ynoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a keto group and an alkyne group within the same molecule allows for a wide range of chemical transformations and interactions.
Biological Activity
Methyl 4-oxo-6-phenylhex-5-ynoate is an organic compound belonging to the class of ynones, characterized by its unique structure that incorporates a phenyl group, a keto group, and an alkyne moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The molecular formula of this compound is C13H14O2. Its structure features a methyl ester functional group, which enhances its reactivity and solubility properties. The presence of the alkyne moiety contributes to its unique chemical behavior, making it a subject of interest for various biological applications.
Synthesis Methods
Several synthetic routes have been developed for this compound. These methods often involve reactions that facilitate the formation of the alkyne and keto functionalities, allowing for modifications that can enhance biological activity.
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity. In particular, studies have shown that compounds with similar structural features can demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives of related compounds have been reported to show micromolar activity against cancer cells such as A549 (lung cancer), HeLa (cervical cancer), and others resistant to conventional treatments .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that its reactivity with biological molecules may interfere with cellular processes such as apoptosis and cell proliferation. The activation of pathways like nuclear factor κB (NF-κB) has been linked to the compound's potential effects on inflammation and cancer progression .
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations influence biological activity:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Contains a phenyl group and alkyne moiety | Significant antitumor activity |
Ethyl 4-oxo-6-phenyloct-5-ynoate | Longer carbon chain | Potentially different reactivity |
Methyl 3-cyano-4-hydroxybutanoate | Cyano group instead of an alkyne | Different functional group impacts activity |
This table illustrates how modifications in functional groups and chain length can lead to variations in chemical behavior and biological efficacy.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In a study examining various compounds derived from similar structures, this compound was found to exhibit promising cytotoxicity against multiple cancer cell lines at micromolar concentrations. This suggests potential as a lead compound in drug discovery .
- Inhibition Studies : Another investigation highlighted the compound's ability to inhibit key enzymes involved in cancer progression. The results indicated that this compound could serve as a starting point for developing more potent inhibitors targeting specific pathways associated with tumor growth .
Properties
CAS No. |
59700-84-4 |
---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
methyl 4-oxo-6-phenylhex-5-ynoate |
InChI |
InChI=1S/C13H12O3/c1-16-13(15)10-9-12(14)8-7-11-5-3-2-4-6-11/h2-6H,9-10H2,1H3 |
InChI Key |
VIVMTESOZUPDNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
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